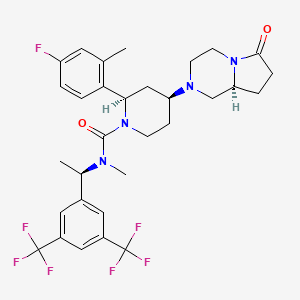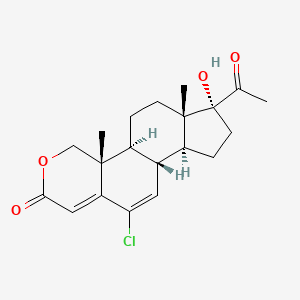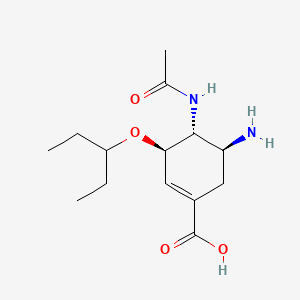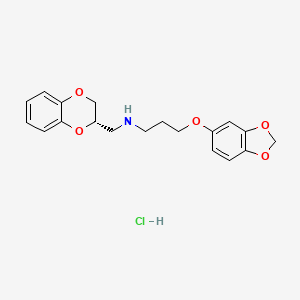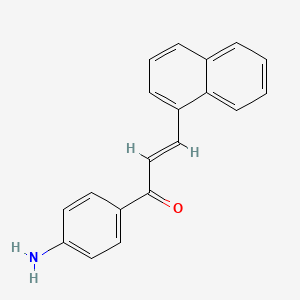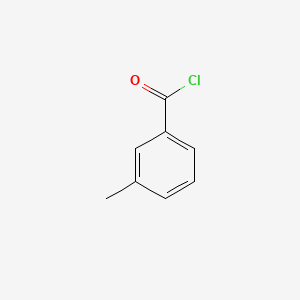
3-Methylbenzoylchlorid
Übersicht
Beschreibung
m-Toluoylchlorid: , auch bekannt als 3-Methylbenzoylchlorid, ist eine organische Verbindung mit der Summenformel C8H7ClO. Es ist eine farblose bis blassgelbe Flüssigkeit, die hauptsächlich als Reagenz in der organischen Synthese verwendet wird. Die Verbindung ist bekannt für ihre Effizienz bei der Derivatisierung von Aminen, was sie für verschiedene analytische und synthetische Anwendungen wertvoll macht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: m-Toluoylchlorid wird typischerweise aus m-Toluylsäure durch Reaktion mit Thionylchlorid (SOCl2) synthetisiert. Die ausgeglichene chemische Gleichung für diese Reaktion lautet:
C8H8O2+SOCl2→C8H7ClO+SO2+HCl
Diese Reaktion wird unter Rückflussbedingungen durchgeführt, oft in Gegenwart eines Katalysators wie Dimethylformamid (DMF), der die Bildung des Säurechlorids erleichtert .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird m-Toluoylchlorid mit ähnlichen Methoden, aber in größerem Maßstab hergestellt. Die Reaktion wird sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von fortschrittlichen Geräten und Techniken hilft bei der Bewältigung der exothermen Natur der Reaktion und der Handhabung gefährlicher Nebenprodukte wie Schwefeldioxid und Chlorwasserstoff .
Chemische Reaktionsanalyse
Reaktionstypen: m-Toluoylchlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Nucleophile Substitution: Es reagiert mit Nucleophilen wie Aminen unter Bildung von Amiden.
Hydrolyse: Es reagiert mit Wasser unter Bildung von m-Toluylsäure und Salzsäure.
Reduktion: Es kann mit Hilfe von Reduktionsmitteln zu m-Toluylsäure reduziert werden.
Häufige Reagenzien und Bedingungen:
Amine: Reagiert mit primären und sekundären Aminen unter Bildung von Amiden.
Wasser: Hydrolysereaktion unter wässrigen Bedingungen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH4) für Reduktionsreaktionen.
Hauptprodukte, die gebildet werden:
Amide: Werden aus Reaktionen mit Aminen gebildet.
m-Toluylsäure: Wird aus Hydrolyse- und Reduktionsreaktionen gebildet.
Wissenschaftliche Forschungsanwendungen
m-Toluoylchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Derivatisierungsreagenz für die Analyse von Aminen durch Hochleistungsflüssigkeitschromatographie (HPLC) verwendet.
Biologie: Wird bei der Synthese verschiedener biologisch aktiver Verbindungen eingesetzt.
Medizin: Wird bei der Herstellung von Arzneimitteln und Arzneimittelzwischenprodukten eingesetzt.
Industrie: Wird bei der Herstellung von Agrochemikalien, Farbstoffen und Polymeren eingesetzt
Wirkmechanismus
Der primäre Wirkmechanismus von m-Toluoylchlorid beinhaltet einen nucleophilen Angriff durch Amine, der zur Bildung von Amiden führt. Die Reaktion verläuft über die Bildung eines tetraedrischen Zwischenprodukts, das dann unter Freisetzung von Salzsäure zusammenbricht und das Amidprodukt bildet. Dieser Mechanismus wird durch die elektronenziehende Natur der Carbonylgruppe erleichtert, die das Carbonyl-Kohlenstoffatom anfälliger für nucleophile Angriffe macht .
Wirkmechanismus
Target of Action
3-Methylbenzoyl chloride, also known as m-Toluoyl chloride, is primarily used as a derivatization reagent . Its primary targets are amines, particularly C1-C4 aliphatic amines . These amines play various roles in biological systems, including acting as neurotransmitters and forming proteins.
Mode of Action
The compound interacts with its targets (amines) through a process known as acylation . In this reaction, the amine group (NH2) of the target molecule reacts with the acyl chloride group (COCl) of 3-Methylbenzoyl chloride to form an amide .
Biochemical Pathways
It’s known that the compound is used in the determination of atmospheric ammonia by denuder-sampling and hplc-uv detection . This suggests that it may play a role in environmental monitoring and analysis.
Result of Action
The primary result of 3-Methylbenzoyl chloride’s action is the formation of amides from amines . This reaction is used in analytical chemistry for the detection and quantification of certain compounds .
Action Environment
The efficacy and stability of 3-Methylbenzoyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a well-ventilated place . Additionally, it’s used only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
It is known that benzoyl chloride derivatives can react with amines to form amides, a common reaction in biochemistry . This suggests that 3-Methylbenzoyl chloride could potentially interact with proteins and other biomolecules containing amine groups.
Molecular Mechanism
It is known that benzoyl chloride derivatives can react with amines to form amides , suggesting that 3-Methylbenzoyl chloride could potentially bind to biomolecules containing amine groups, leading to changes in their function.
Metabolic Pathways
Given its potential to form amides with amines , it is plausible that it could be involved in pathways related to protein synthesis or modification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: m-Toluoyl chloride is typically synthesized from m-toluic acid through a reaction with thionyl chloride (SOCl2). The balanced chemical equation for this reaction is:
C8H8O2+SOCl2→C8H7ClO+SO2+HCl
This reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF), which facilitates the formation of the acyl chloride .
Industrial Production Methods: In industrial settings, m-toluoyl chloride is produced using similar methods but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in managing the exothermic nature of the reaction and the handling of hazardous by-products like sulfur dioxide and hydrogen chloride .
Analyse Chemischer Reaktionen
Types of Reactions: m-Toluoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: It reacts with water to form m-toluic acid and hydrochloric acid.
Reduction: It can be reduced to m-toluic acid using reducing agents.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form amides.
Water: Hydrolysis reaction under aqueous conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Amides: Formed from reactions with amines.
m-Toluic Acid: Formed from hydrolysis and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
p-Toluoylchlorid: Ähnliche Struktur, aber mit der Methylgruppe in der para-Position.
o-Toluoylchlorid: Ähnliche Struktur, aber mit der Methylgruppe in der ortho-Position.
Benzoylchlorid: Fehlt die Methylgruppe am Benzolring.
Einzigartigkeit: m-Toluoylchlorid ist einzigartig aufgrund der Position der Methylgruppe am Benzolring, die seine Reaktivität und die Arten von Derivaten beeinflusst, die es bilden kann. Diese Positionsisomerie ermöglicht die Synthese spezifischer Verbindungen, die möglicherweise nicht leicht zugänglich sind, wenn andere Toluoylchloride verwendet werden .
Eigenschaften
IUPAC Name |
3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYYHYBFSYOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061905 | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-06-4 | |
| Record name | 3-Methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VJW4350K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of m-Toluoyl chloride in scientific research?
A1: m-Toluoyl chloride is primarily used as a derivatizing agent for analytical purposes. It reacts with various functional groups, such as amines, alcohols, and thiols, to form stable derivatives that are more amenable to analysis techniques like HPLC and GC. For example, it's used in the determination of ethylenediamine in plasma and urine [, ] and S,S-enantiomer in (1R,2R)-(-)-1,2-cyclohexanediamine [].
Q2: What is the reaction mechanism of m-Toluoyl chloride with amines?
A2: m-Toluoyl chloride reacts with amines through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of an amide bond and the release of hydrochloric acid. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl formed.
Q3: How does m-Toluoyl chloride contribute to the synthesis of complex molecules?
A4: m-Toluoyl chloride serves as a building block in organic synthesis, particularly in the creation of heterocycles. For example, it's employed in the synthesis of oxocalix[1]heterocycle[2]arenes, which are macrocyclic compounds with diverse applications [, ]. It was also used in the synthesis of N-(m-Toluoyl) indigo, a dye with potential near-infrared applications [].
Q4: Are there alternative synthesis routes to compounds typically derived from m-Toluoyl chloride?
A5: Yes, alternative synthetic routes may exist. For instance, isopropyl phenylcarbamate, which can be synthesized from m-toluoyl chloride, can also be obtained from benzoyl chloride through the Curtius rearrangement of benzazide [].
Q5: Have any unique structural features been observed in compounds synthesized using m-Toluoyl chloride?
A6: Yes, research on calix[1]benzimidazol-2-one[2]arene, synthesized using m-Toluoyl chloride, revealed a unique network of hydrogen bonds within its crystal structure, influencing its conformation and interactions [, ].
Q6: What is known about the stability of m-Toluoyl chloride derivatives?
A7: Research on 2-aryl-4H-3,1-benzoxazin-4-ones, synthesized using m-Toluoyl chloride, revealed unexpected instability, with the compounds undergoing ring-opening hydrolysis []. This highlights the importance of considering the stability of m-Toluoyl chloride derivatives in specific chemical environments.
Q7: Are there any reported applications of m-Toluoyl chloride in material science?
A8: While not extensively studied, m-Toluoyl chloride has been explored for its potential in modifying natural materials. One study investigated its use in conjunction with silica from bamboo leaf ash to modify shellac, examining the microbial effects of this modified material on pulai wood [].
Q8: Has computational chemistry been used to study m-Toluoyl chloride and its reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to study the frontier orbitals (HOMO/LUMO) of m-Toluoyl chloride and related reactants. These calculations help understand the reactivity and selectivity of the compound in different reactions, such as the formation of diamides versus benzimidazoles [].
Q9: What spectroscopic techniques are commonly used to characterize m-Toluoyl chloride and its derivatives?
A9: Various spectroscopic methods are employed to characterize m-Toluoyl chloride and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides structural information and confirms the formation of desired products [, , ].
- Infrared (IR) spectroscopy: Identifies functional groups and confirms the presence of characteristic bonds, such as carbonyl groups in amides [, , ].
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].
- UV-Vis spectroscopy: Used to characterize the absorption and fluorescence properties of derivatives, particularly in the context of dye development [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
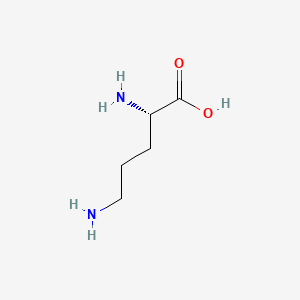
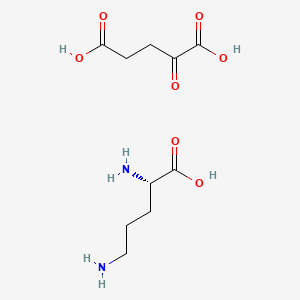
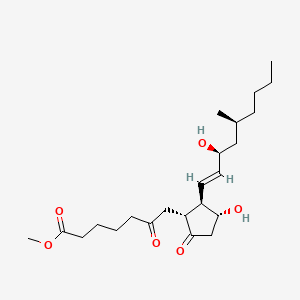
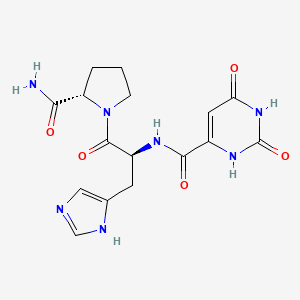
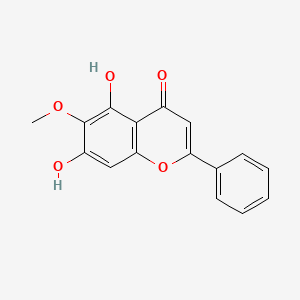
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B1677499.png)


